An In-Depth Technical Guide to the Synthesis and Characterization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Three-Dimensionality in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and conformationally flexible scaffolds. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to instill molecular rigidity and three-dimensionality. This guide focuses on a specific and promising scaffold: 6-Oxaspiro[3.5]nonane-7-carboxylic acid . The incorporation of an oxygen atom within the spirocyclic framework, particularly in the form of a tetrahydrofuran ring, offers a compelling avenue to modulate key drug-like properties such as aqueous solubility and lipophilicity, making this a scaffold of significant interest in contemporary drug design.[1]
This document serves as a comprehensive technical guide for the synthesis and characterization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid, providing not just protocols, but the underlying scientific rationale to empower researchers in their synthetic and drug discovery endeavors.
Strategic Synthesis: A Multi-Step Approach to the 6-Oxaspiro[3.5]nonane Core
The synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid is a multi-step process that hinges on the strategic construction of the spirocyclic core followed by functional group manipulation. The key transformation for assembling the oxaspirocycle is an iodocyclization of a suitably designed alkenyl alcohol. This is followed by a sequence of reactions to convert the resulting iodomethyl group into the target carboxylic acid.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals the key precursor: (1-(but-3-en-1-yl)cyclobutyl)methanol. This precursor contains both the nucleophilic hydroxyl group and the electrophilic alkene necessary for the pivotal iodocyclization reaction.
Caption: Retrosynthetic pathway for 6-Oxaspiro[3.5]nonane-7-carboxylic acid.
Experimental Protocol: Synthesis of 7-(Iodomethyl)-6-oxaspiro[3.5]nonane
The foundational step is the electrophilic cyclization of (1-(but-3-en-1-yl)cyclobutyl)methanol using molecular iodine. The reaction proceeds via the formation of an iodonium ion intermediate, which is then intramolecularly attacked by the tethered hydroxyl group to form the tetrahydrofuran ring of the oxaspirocycle. Sodium bicarbonate is used as a base to neutralize the HI generated during the reaction.
Step-by-Step Protocol:
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In a flask equipped with a magnetic stirrer, dissolve (1-(but-3-en-1-yl)cyclobutyl)methanol (1.0 equivalent) in anhydrous acetonitrile (CH₃CN) under an inert atmosphere (e.g., argon).
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Add sodium bicarbonate (NaHCO₃, 3.0 equivalents).
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To this stirred suspension, add molecular iodine (I₂, 3.0 equivalents) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 1 hour.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-(Iodomethyl)-6-oxaspiro[3.5]nonane.
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Purify the crude product by column chromatography on silica gel if necessary.
Experimental Protocol: Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid ("General Procedure G")
The conversion of the iodomethyl intermediate to the final carboxylic acid is achieved through a three-step sequence: nucleophilic substitution with acetate, hydrolysis of the resulting ester, and finally, oxidation of the primary alcohol.[1]
Step-by-Step Protocol:
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Acetate Formation: Dissolve 7-(Iodomethyl)-6-oxaspiro[3.5]nonane (1.0 equivalent) in dimethyl sulfoxide (DMSO). Add potassium acetate (KOAc, 1.5 equivalents) and heat the mixture.
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Hydrolysis: After the formation of the acetate ester (monitored by TLC), treat the reaction mixture with a base such as sodium ethoxide (NaOEt) to hydrolyze the ester to the corresponding primary alcohol.
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Oxidation: Following hydrolysis, oxidize the resulting primary alcohol to the carboxylic acid using a suitable oxidizing agent, such as PhI(OAc)₂/TEMPO.
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Work-up and Purification: After the oxidation is complete, perform an appropriate aqueous work-up. Acidify the aqueous layer to protonate the carboxylate and extract the product with an organic solvent. The crude 6-Oxaspiro[3.5]nonane-7-carboxylic acid can then be purified, for instance, by crystallization or column chromatography.
The overall yield for this transformation is reported to be 46%.[2]
Caption: Workflow for the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.
Comprehensive Characterization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| Appearance | Yellow solid | [2] |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The reported ¹H NMR spectrum for 6-Oxaspiro[3.5]nonane-7-carboxylic acid provides key diagnostic signals.[2]
Experimental Data (400 MHz, CDCl₃): [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.46 | br s | 1H | -COOH |
| 3.95 | d, J = 12.3 Hz | 1H | -CH-O- |
| 3.93 – 3.89 | m | 1H | -CH-COOH |
| 3.33 | d, J = 11.3 Hz | 1H | -CH-O- |
| 2.07 – 1.50 | m | 10H | Cyclohexane and Cyclobutane protons |
Interpretation:
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The broad singlet at 9.46 ppm is characteristic of a carboxylic acid proton.
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The signals between 3.33 and 3.95 ppm correspond to the protons on the carbons adjacent to the oxygen atom in the tetrahydrofuran ring.
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The complex multiplet between 2.07 and 1.50 ppm represents the overlapping signals of the protons on the cyclobutane and cyclohexane rings.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-185 | C=O | Typical range for a carboxylic acid carbon. |
| ~70-85 | C-O | Carbons singly bonded to oxygen in the THF ring. |
| ~40-55 | Spiro Carbon | Quaternary carbon at the spiro junction. |
| ~20-40 | Aliphatic CH₂ and CH | Remaining carbons of the cyclobutane and cyclohexane rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups. For 6-Oxaspiro[3.5]nonane-7-carboxylic acid, the spectrum is expected to be dominated by the absorptions of the carboxylic acid and the C-O bond of the ether.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H stretch | Very broad band, characteristic of a hydrogen-bonded carboxylic acid.[4] |
| ~1710 | C=O stretch | Strong and sharp absorption.[4] |
| ~1320-1210 | C-O stretch | Strong absorption from the carboxylic acid C-O bond. |
| ~1100 | C-O stretch | Absorption from the ether linkage in the tetrahydrofuran ring. |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6-Oxaspiro[3.5]nonane-7-carboxylic acid (MW = 170.21), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Mass Spectrometry Data (ESI):
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[M-H]⁻: 169.0865 (Calculated for C₉H₁₃O₃⁻)
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[M+Na]⁺: 193.0835 (Calculated for C₉H₁₄O₃Na⁺)
Significance and Applications in Drug Discovery
The 6-Oxaspiro[3.5]nonane scaffold is not merely a synthetic curiosity; it represents a valuable building block for the design of next-generation therapeutics. Its utility stems from the unique combination of a rigid three-dimensional framework and the modulating effect of the incorporated oxygen atom.
Physicochemical Property Modulation
The introduction of an oxygen atom into the spirocyclic core can significantly alter a molecule's physicochemical properties:
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Reduced Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, which generally leads to a lower logP value compared to its all-carbon analogue. This can be advantageous for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
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Enhanced Aqueous Solubility: The increased polarity imparted by the oxygen atom can lead to improved solubility in aqueous media, a critical factor for oral bioavailability.[1]
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Metabolic Stability: The spirocyclic core itself is often more resistant to metabolic degradation compared to more flexible aliphatic chains.
A Bioisostere for Common Moieties
The 6-Oxaspiro[3.5]nonane scaffold can be considered a bioisosteric replacement for more common structural motifs in drug molecules, such as piperidine or cyclohexane rings. This substitution can lead to:
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Novel Intellectual Property: Creating analogues of existing drugs with this scaffold can open up new patentable chemical space.
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Improved Pharmacological Profiles: The rigid conformation of the spirocycle can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
Caption: Key advantages of the 6-Oxaspiro[3.5]nonane scaffold in drug discovery.
While specific biological targets for 6-Oxaspiro[3.5]nonane-7-carboxylic acid have not been extensively reported, the broader class of spiro[3.5]nonane derivatives has shown promise in areas such as oncology, and as anti-inflammatory and antimicrobial agents.[5] The carboxylic acid handle on the title compound provides a versatile point for further chemical elaboration, enabling its incorporation into larger, more complex molecules for screening against a wide array of biological targets.
Conclusion
6-Oxaspiro[3.5]nonane-7-carboxylic acid is a compelling example of a modern building block for drug discovery. Its synthesis, while multi-stepped, is rational and achievable through established chemical transformations. The key iodocyclization reaction provides an efficient entry into the oxaspirocyclic core. The resulting scaffold offers significant advantages in terms of its three-dimensional structure and its potential to fine-tune the physicochemical properties of bioactive molecules. This guide provides the necessary technical details and scientific context to facilitate the synthesis, characterization, and further exploration of this promising scaffold in the ongoing quest for novel and improved therapeutics.
References
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Mykhailiuk, P. K., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]
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Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]
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University of California, Davis. (n.d.). IR: carboxylic acids. LibreTexts. Available at: [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid | MFCD32668434. Available at: [Link]
